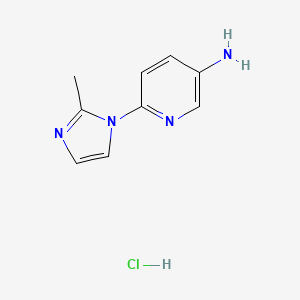

6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride is a compound that features a pyridine ring substituted with an imidazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and imidazole rings in its structure imparts unique chemical and biological properties.

Wirkmechanismus

Target of Action

Imidazole-containing compounds, which include this compound, have been reported to show a broad range of biological activities . They are known to interact with various cellular proteins , and some imidazole derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis .

Mode of Action

One of the known actions of imidazole-containing compounds is the addition of a myristoyl group to the n-terminal glycine residue of certain cellular proteins . This modification can influence protein function and cellular processes.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence its bioavailability.

Result of Action

Imidazole derivatives have been associated with a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It’s worth noting that the compound is a solid at room temperature and has a predicted melting point of 13746° C . These properties could potentially influence its stability and efficacy under different environmental conditions.

Biochemische Analyse

Biochemical Properties

It is known that imidazole compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and properties of the imidazole compound .

Cellular Effects

Some imidazole compounds have been shown to have antiproliferative activities against certain types of cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that imidazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of imidazole compounds can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of imidazole compounds can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .

Metabolic Pathways

It is known that imidazole compounds can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that imidazole compounds can interact with various transporters and binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that imidazole compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride typically involves the condensation of 2-methylimidazole with a suitable pyridine derivative. One common method includes the reaction of 2-methylimidazole with 3-chloropyridine under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and catalysts

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole

- 2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole

- Imidazo[1,2-a]pyridine analogues

Uniqueness

6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride is unique due to the specific substitution pattern on the pyridine and imidazole rings. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biologische Aktivität

Overview

6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine hydrochloride is a compound characterized by its unique structure, which includes both a pyridine and an imidazole moiety. This structural combination is significant as it confers various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4Cl with a molecular weight of approximately 210.66 g/mol. The compound's structure can be represented as follows:

This compound's unique chemical properties arise from the interaction between the imidazole and pyridine rings, influencing its biological activity.

Antimicrobial Activity

Research indicates that imidazopyridine derivatives exhibit significant antimicrobial properties. A study highlighted that various imidazopyridine compounds, including derivatives similar to 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine, showed efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Imidazopyridine derivatives have been recognized for their potential anticancer effects. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle regulators . For instance, compounds structurally related to 6-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine have shown promise in inhibiting tumor growth in various models.

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory potential of imidazopyridine derivatives. These compounds can inhibit key inflammatory mediators such as COX enzymes, leading to reduced inflammation in animal models . The structure–activity relationship (SAR) analysis suggests that modifications on the imidazole or pyridine rings can enhance anti-inflammatory activity.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from recent studies include:

| Modification | Effect on Activity |

|---|---|

| Substitution on the imidazole ring | Enhanced antimicrobial activity |

| Variation in pyridine position | Altered anticancer efficacy |

| Electron-donating groups | Increased anti-inflammatory potency |

These modifications can significantly impact the compound's interaction with biological targets, leading to improved therapeutic profiles.

Case Studies

Case Study 1: Anticancer Activity in Cell Lines

A study evaluated the effects of several imidazopyridine derivatives on human cancer cell lines. The results indicated that specific substitutions on the imidazole ring led to a marked increase in cytotoxicity against breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of imidazopyridine compounds. The study found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Eigenschaften

IUPAC Name |

6-(2-methylimidazol-1-yl)pyridin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c1-7-11-4-5-13(7)9-3-2-8(10)6-12-9;/h2-6H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFADPCFGGSODE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=C(C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.